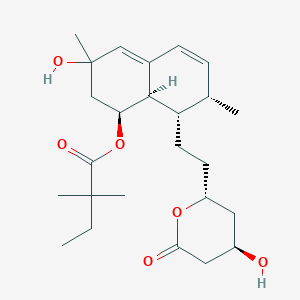

3-Hydroxy Simvastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy Simvastatin is a derivative of simvastatin, a widely used lipid-lowering medication belonging to the statin class. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is specifically the active form of simvastatin, which is produced through metabolic activation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxy Simvastatin is synthesized from simvastatin through a process of hydrolysis. The hydrolysis reaction involves the conversion of the lactone ring of simvastatin to its corresponding hydroxy acid form. This reaction can be catalyzed by enzymes such as carboxyesterases or can occur spontaneously under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Aspergillus terreus to produce lovastatin, which is then chemically modified to produce simvastatin. The final step involves the hydrolysis of simvastatin to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy Simvastatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it back to its lactone form.

Substitution: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, reduced forms, and substituted derivatives that may have different pharmacological properties .

Aplicaciones Científicas De Investigación

3-Hydroxy Simvastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of statins under different chemical conditions.

Biology: Investigated for its effects on cellular processes and enzyme activities.

Mecanismo De Acción

3-Hydroxy Simvastatin exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol. By reducing the production of cholesterol, this compound lowers the levels of low-density lipoprotein cholesterol in the blood, thereby reducing the risk of cardiovascular events .

Comparación Con Compuestos Similares

Similar Compounds

Lovastatin: Another statin derived from fungal metabolites, similar in structure and function to simvastatin.

Pravastatin: Produced by microbial hydroxylation of mevastatin, with a similar mechanism of action.

Atorvastatin: A fully synthetic statin with a longer half-life and higher potency.

Rosuvastatin: Another synthetic statin known for its high efficacy in lowering cholesterol levels.

Uniqueness

3-Hydroxy Simvastatin is unique due to its specific metabolic activation from simvastatin and its high lipophilicity, which allows it to cross the blood-brain barrier more effectively than some other statins. This property makes it particularly useful in research related to neurodegenerative diseases and brain tumors .

Actividad Biológica

3-Hydroxy Simvastatin, a derivative of the well-known statin simvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which plays a crucial part in cholesterol biosynthesis. Beyond its lipid-lowering effects, recent studies have illuminated a range of biological activities attributed to this compound, including anti-inflammatory, antimicrobial, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, leading to decreased levels of mevalonate and subsequently cholesterol. This action not only lowers cholesterol levels but also has downstream effects on various cellular pathways:

- Inhibition of Protein Prenylation : By blocking the mevalonate pathway, simvastatin inhibits the prenylation of proteins such as Ras and Rho GTPases, which are critical for cell signaling and proliferation .

- Endothelial Function Improvement : Studies have shown that simvastatin enhances endothelial function by increasing nitric oxide (NO) availability, thereby improving vascular health .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various pathogens:

- Bacterial Inhibition : Simvastatin has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial protein synthesis and biofilm formation .

- Mechanism : The antimicrobial effects are believed to stem from the inhibition of protein lipidation and alterations in membrane integrity .

Neuroprotective Effects

Evidence suggests that this compound may have protective effects against neurodegenerative diseases:

- Alzheimer’s Disease : Research indicates that simvastatin treatment is associated with reduced levels of amyloid-beta, a key contributor to Alzheimer's pathology. A study found that patients on statins had a significantly lower prevalence of Alzheimer’s disease compared to those not on statins .

- Mechanism : The neuroprotective effects are likely due to the modulation of inflammatory pathways and enhancement of neurotrophic factors .

Case Studies and Clinical Findings

Several clinical studies have explored the broader implications of this compound's biological activities:

- Cardiovascular Protection : In a model of ischemia-reperfusion injury, simvastatin reduced myocardial damage and improved vascular permeability through modulation of nitric oxide pathways . This suggests potential therapeutic applications in cardiovascular diseases.

- Cancer Incidence : A cohort study involving elderly patients indicated that users of HMG-CoA reductase inhibitors had a lower incidence rate of malignancies compared to non-users. This suggests a possible protective role against cancer development .

Summary Table of Biological Activities

Propiedades

Número CAS |

134523-09-4 |

|---|---|

Fórmula molecular |

C25H38O6 |

Peso molecular |

434.6 g/mol |

Nombre IUPAC |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |

Clave InChI |

WJKSTNFUSXHVRJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

SMILES canónico |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.